4-Methyl-1-phenylpyrazolidin-3-one (CAS: 2654-57-1) is a heterocyclic compound containing a five-membered pyrazolidinone ring. While the specific research applications of 4-Methyl-1-phenylpyrazolidin-3-one are limited, its synthesis and characterization have been reported in scientific literature. Researchers have described various methods for its synthesis, including the reaction of N-phenylhydrazine with ethyl acetoacetate [].
Due to its structural similarity to known bioactive compounds, 4-Methyl-1-phenylpyrazolidin-3-one has been investigated for potential applications in various fields, including:
4-Methyl-1-phenylpyrazolidin-3-one is a chemical compound belonging to the pyrazolidinone class, characterized by a five-membered ring structure containing two nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 176.22 g/mol. The compound features a methyl group at the fourth position and a phenyl group at the first position of the pyrazolidinone ring, contributing to its unique chemical properties and biological activities .
4-Methyl-1-phenylpyrazolidin-3-one exhibits notable biological activities. It has been associated with various pharmacological effects, including anti-inflammatory and analgesic properties. In studies involving acute inhalation in mammals, it was found to cause respiratory depression and methemoglobinemia, indicating its potential toxicity under certain conditions . Furthermore, its derivatives have been explored for their biological activities, which may include interactions with specific receptors or enzymes.
The synthesis of 4-Methyl-1-phenylpyrazolidin-3-one typically involves multi-step organic reactions. One common method includes the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazolidinone structure. Specific synthetic routes may vary based on desired purity and yield but often involve intermediates such as 1-phenylpyrazolidin-3-one or other substituted pyrazolidinones .
4-Methyl-1-phenylpyrazolidin-3-one finds applications in various fields, particularly in medicinal chemistry. Its derivatives are investigated for potential therapeutic uses, including anti-inflammatory agents and analgesics. Additionally, due to its unique structural characteristics, it is used as a building block in organic synthesis for creating more complex molecules .
Studies on interaction mechanisms involving 4-Methyl-1-phenylpyrazolidin-3-one suggest that it may interact with biological targets such as enzymes or receptors. For instance, research indicates that certain derivatives can act as σ1 receptor antagonists, which may contribute to their pharmacological effects . Further investigations into its interactions could provide insights into its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 4-Methyl-1-phenylpyrazolidin-3-one. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Notable Features |
---|---|---|
1-Phenylpyrazolidin-3-one | 2654-57-1 | Parent compound; lacks methyl substitution |
4-Hydroxymethyl-4-methyl-1-phenylpyrazolidin-3-one | 13047-13-7 | Hydroxymethyl group; potential for different reactivity |
2-Acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | 97513-92-3 | Acetyl group introduces additional functional properties |
1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one | 197863-32-4 | Amino substitution provides different biological activity |
The uniqueness of 4-Methyl-1-phenylpyrazolidin-3-one lies in its specific methyl substitution at the fourth position of the pyrazolidinone ring, which influences its chemical reactivity and biological activity compared to other similar compounds. This structural feature may enhance its pharmacological profile and potential applications in medicinal chemistry .
Acute Toxic;Irritant